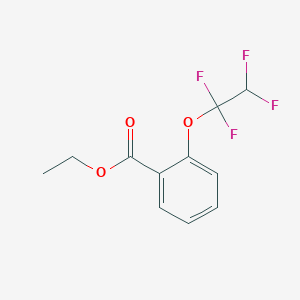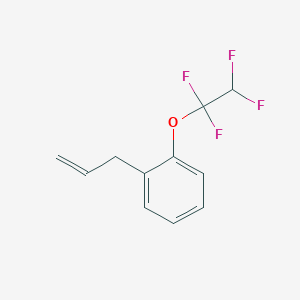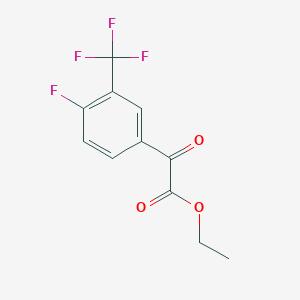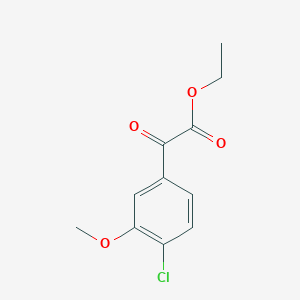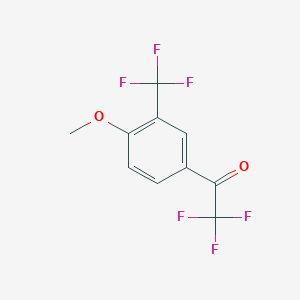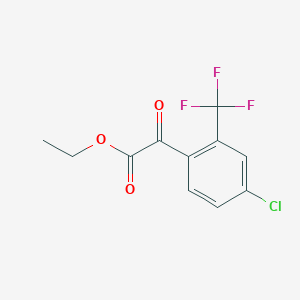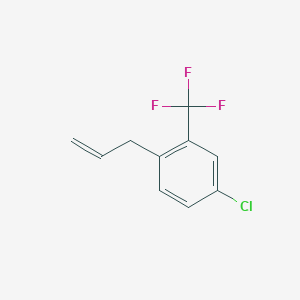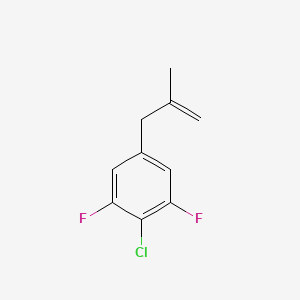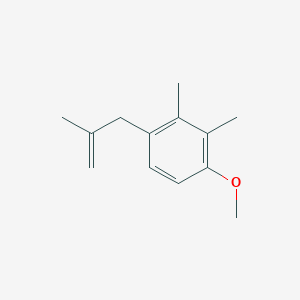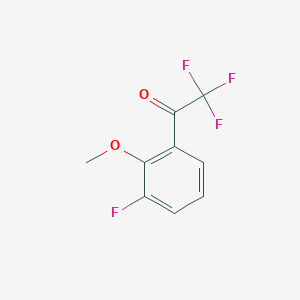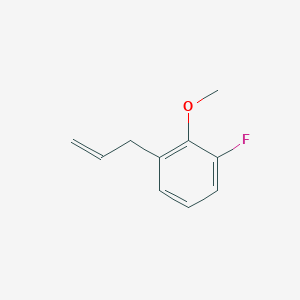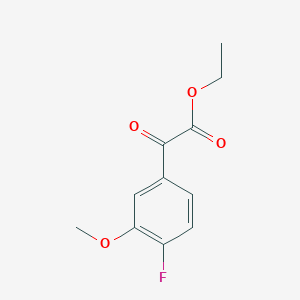
5-Allyl-2-chloro-1,3-difluorobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Allyl-2-chloro-1,3-difluorobenzene: is an organic compound that belongs to the class of aromatic compounds known as halogenated benzenes. This compound features a benzene ring substituted with an allyl group, a chlorine atom, and two fluorine atoms. The presence of these substituents imparts unique chemical properties to the compound, making it of interest in various fields of research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-Allyl-2-chloro-1,3-difluorobenzene typically involves electrophilic aromatic substitution reactions. One common method is the chlorination and fluorination of allylbenzene derivatives. The reaction conditions often include the use of halogenating agents such as chlorine and fluorine gases or their respective compounds under controlled temperatures and pressures to ensure selective substitution on the benzene ring.
Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation processes using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction conditions further enhances the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 5-Allyl-2-chloro-1,3-difluorobenzene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles.
Oxidation Reactions: The allyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The compound can undergo reduction reactions, particularly the reduction of the allyl group to form saturated derivatives.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media are employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Major Products Formed:
Substitution Reactions: Products include various substituted benzenes depending on the nucleophile used.
Oxidation Reactions: Products include aldehydes, ketones, or carboxylic acids.
Reduction Reactions: Products include saturated hydrocarbons or alcohols.
Aplicaciones Científicas De Investigación
Chemistry: 5-Allyl-2-chloro-1,3-difluorobenzene is used as an intermediate in the synthesis of more complex organic molecules. Its unique substitution pattern makes it a valuable building block in organic synthesis.
Biology: The compound is studied for its potential biological activities. Halogenated aromatic compounds often exhibit interesting pharmacological properties, and research is ongoing to explore its potential as a bioactive molecule.
Medicine: While specific medical applications of this compound are still under investigation, its structural features suggest potential use in the development of new pharmaceuticals, particularly in the design of enzyme inhibitors or receptor modulators.
Industry: In the industrial sector, this compound is used in the manufacture of specialty chemicals, agrochemicals, and materials science. Its reactivity and stability make it suitable for various applications, including the production of polymers and advanced materials.
Mecanismo De Acción
The mechanism of action of 5-Allyl-2-chloro-1,3-difluorobenzene depends on its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of their activity. The presence of halogen atoms can enhance the compound’s binding affinity to certain targets through halogen bonding or hydrophobic interactions. The allyl group may also participate in covalent bonding with nucleophilic residues in proteins, further influencing its biological activity.
Comparación Con Compuestos Similares
- 5-Allyl-2-chloro-1,3-difluorobenzene
- 5-Bromo-2-chloro-1,3-difluorobenzene
- This compound
Comparison: this compound is unique due to the presence of both chlorine and fluorine atoms on the benzene ring, along with an allyl group This combination of substituents imparts distinct reactivity and properties compared to other halogenated benzenes For example, 5-Bromo-2-chloro-1,3-difluorobenzene, while similar, has different reactivity due to the presence of a bromine atom instead of an allyl group
Propiedades
IUPAC Name |
2-chloro-1,3-difluoro-5-prop-2-enylbenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClF2/c1-2-3-6-4-7(11)9(10)8(12)5-6/h2,4-5H,1,3H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFHIXPCXEUGWTA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1=CC(=C(C(=C1)F)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClF2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
